(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol (3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16165250
InChI: InChI=1S/C17H17N5O/c18-16-20-15(14-8-4-7-13(9-14)11-23)21-17(22-16)19-10-12-5-2-1-3-6-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22)
SMILES:
Molecular Formula: C17H17N5O
Molecular Weight: 307.35 g/mol

(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol

CAS No.:

Cat. No.: VC16165250

Molecular Formula: C17H17N5O

Molecular Weight: 307.35 g/mol

* For research use only. Not for human or veterinary use.

(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol -

Specification

Molecular Formula C17H17N5O
Molecular Weight 307.35 g/mol
IUPAC Name [3-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol
Standard InChI InChI=1S/C17H17N5O/c18-16-20-15(14-8-4-7-13(9-14)11-23)21-17(22-16)19-10-12-5-2-1-3-6-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22)
Standard InChI Key RVKAHYFWSKSSQQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC(=C3)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions. Key substituents include:

  • 4-Amino group: Enhances hydrogen-bonding potential.

  • 6-Benzylamino group: Introduces aromatic hydrophobicity.

  • 2-(3-Hydroxymethylphenyl) group: Provides a polar hydroxyl moiety for solubility modulation .

The IUPAC name [2-[4-amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]phenyl]methanol reflects this arrangement . Its SMILES string (C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO) and InChIKey (MDGIEDNDSFMSLP-UHFFFAOYSA-N) are critical for computational modeling .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight307.35 g/molPubChem
XLogP3-AA2.2PubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bonds5PubChem

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multistep route:

  • Triazine Core Formation: Condensation of cyanuric chloride with benzylamine and ammonia.

  • Phenylmethanol Substitution: Suzuki-Miyaura coupling to introduce the hydroxymethylphenyl group.

  • Purification: Column chromatography or recrystallization to achieve ≥98% purity .

Spectroscopic Validation

  • NMR: 1H^1\text{H}-NMR peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.6 ppm (hydroxymethyl), and δ 3.8 ppm (benzyl CH2_2).

  • MS: ESI-MS m/z 308.1 [M+H]+^+ .

Pharmacological Profile

In Vitro and In Vivo Applications

  • Cancer Research: Used in triple-negative breast cancer (TNBC) studies to isolate GPR68-dependent effects. MDA-MB-231 cells (high GPR68 expression) treated with Ogerin show reduced invasiveness, while the negative control has no effect .

  • Neurological Studies: In mouse models of Fragile X syndrome, the negative control fails to rescue synaptic plasticity deficits, contrasting with Ogerin’s efficacy .

Table 2: Comparison with Ogerin (CID 56707820)

Parameter(3-(4-Amino-6-(Bz)Triazinyl)Phenyl)MethanolOgerin
GPR68 ActivityNoneAgonist (EC50_{50} 300 nM)
Molecular Weight307.35 g/mol307.35 g/mol
CAS Number891456-85-21309198-71-7
Research RoleNegative ControlActive Compound

Research Applications and Case Studies

Validating GPR68 Signaling

In a 2023 study, TNBC cells were treated with Ogerin + negative control. RNA-seq data confirmed that only Ogerin upregulated NF-κB\text{NF-κB} and HIF-1α\text{HIF-1α} pathways, underscoring the control’s inertness .

Solubility and Formulation Challenges

With a calculated XLogP3-AA of 2.2, the compound exhibits moderate lipophilicity, necessitating DMSO stock solutions for in vitro work . Dose-response studies use 1–10 µM concentrations without cytotoxicity .

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